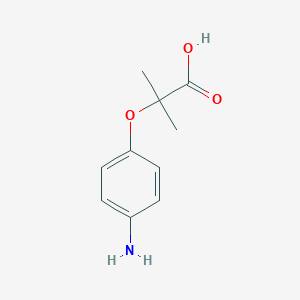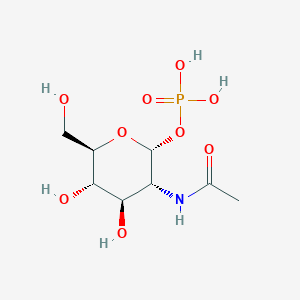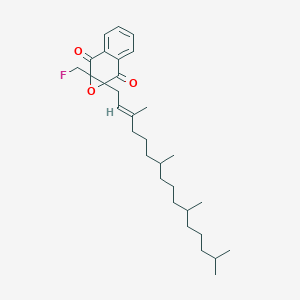
1-Boc-2-trimethylsilanylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-2-trimethylsilanylpiperidine: is a chemical compound with the molecular formula C13H27NO2Si and a molecular weight of 257.44 g/mol . It is a derivative of piperidine, where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and the piperidine ring is substituted at the 2-position with a trimethylsilyl group. This compound is commonly used in organic synthesis, particularly in the preparation of various intermediates and active pharmaceutical ingredients.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
1-Boc-2-trimethylsilanylpiperidine can be synthesized through a multi-step process involving the protection of piperidine and subsequent silylation. One common method involves the following steps:
Protection of Piperidine: Piperidine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1-Boc-piperidine.
Silylation: The protected piperidine is then treated with trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole to introduce the trimethylsilyl group at the 2-position.
Industrial Production Methods:
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
1-Boc-2-trimethylsilanylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group. The reaction is usually performed at room temperature.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with a halide nucleophile would yield a halogenated piperidine derivative.
Deprotection Reactions: The major product is the free amine, 2-trimethylsilanylpiperidine.
Wissenschaftliche Forschungsanwendungen
1-Boc-2-trimethylsilanylpiperidine has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of new drugs, particularly as a building block for the synthesis of piperidine-based drug candidates.
Material Science: It is used in the preparation of functionalized materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 1-Boc-2-trimethylsilanylpiperidine primarily involves its role as a protecting group and a synthetic intermediate The Boc group protects the nitrogen atom during chemical reactions, preventing unwanted side reactions
Vergleich Mit ähnlichen Verbindungen
1-Boc-piperidine: Similar to 1-Boc-2-trimethylsilanylpiperidine but lacks the trimethylsilyl group.
2-trimethylsilanylpiperidine: Similar but lacks the Boc protecting group.
Uniqueness:
This compound is unique due to the presence of both the Boc protecting group and the trimethylsilyl group. This dual functionality allows for selective reactions at different positions of the piperidine ring, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
tert-butyl 2-trimethylsilylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2Si/c1-13(2,3)16-12(15)14-10-8-7-9-11(14)17(4,5)6/h11H,7-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZHRPQJZZLGMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454380 |
Source


|
| Record name | tert-Butyl 2-(trimethylsilyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123387-54-2 |
Source


|
| Record name | tert-Butyl 2-(trimethylsilyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine](/img/structure/B53014.png)








![6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B53034.png)

